2-(2-Bromophenyl)oxetane
CAS No.: 1783579-30-5
Cat. No.: VC5565560
Molecular Formula: C9H9BrO
Molecular Weight: 213.074
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1783579-30-5 |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.074 |
| IUPAC Name | 2-(2-bromophenyl)oxetane |
| Standard InChI | InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2 |
| Standard InChI Key | RIYKDHUJZQLYHP-UHFFFAOYSA-N |
| SMILES | C1COC1C2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an oxetane ring (C₃H₆O) fused to a 2-bromophenyl group. The oxetane’s strain energy (~106 kJ/mol) and the bromine’s inductive effect create a reactive scaffold. Key structural features include:
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Ring Strain: The oxetane’s 90° bond angles (vs. 109.5° in open-chain ethers) increase susceptibility to ring-opening reactions .
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Electronic Effects: The bromine atom at the phenyl ring’s ortho position withdraws electron density, polarizing the C-Br bond and enhancing electrophilic substitution potential .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | Calculated |
| SMILES | BrC1=C(C=CC=C1)C2OCC2 | Derived |
| Boiling Point | Not reported | — |
| Stability | Stable under inert conditions |
Synthesis and Manufacturing Approaches
Direct Synthesis from Halogenated Precursors
A patented method for 3-(2-bromophenyl)oxetane synthesis (yield: 40–45%) involves:
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Grignard Reaction: 2-Bromophenylmagnesium bromide reacts with 3-iodooxetane in the presence of CuCN·2LiCl at -5°C .
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Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography .
While this targets the 3-substituted isomer, analogous strategies could adapt reaction conditions (e.g., temperature, catalysts) to favor 2-substitution.
Alternative Routes
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Ring-Closing Metathesis: Olefin-containing precursors could cyclize using Grubbs catalysts, though this remains speculative without direct evidence.
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Nucleophilic Displacement: Oxetanol derivatives might react with 2-bromophenyl electrophiles, leveraging SN2 mechanisms .
Reactivity and Functionalization Pathways
Ring-Opening Reactions
The oxetane ring undergoes nucleophilic attack at the less hindered carbon:
Reported ring-opening agents include:
Electrophilic Aromatic Substitution
The bromophenyl group directs incoming electrophiles to the para position relative to bromine:
Applications in Scientific Research
Pharmaceutical Intermediates
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Drug Candidates: Oxetanes improve solubility and metabolic stability in bioactive molecules. For example, 3-(2-bromobenzyl)oxetane derivatives show potential in kinase inhibition.
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Prodrug Synthesis: The oxetane’s ring-opening under physiological conditions enables controlled drug release .
Materials Science
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Polymer Monomers: Oxetane rings polymerize via cationic mechanisms to form high-performance thermosets .
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Liquid Crystals: Bromophenyl groups enhance anisotropic properties in mesogenic compounds .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, respiratory mask |
| Storage | Inert atmosphere, -20°C |
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2025 study demonstrated enantioselective ring-opening of 2-aryl oxetanes using chiral Lewis acids, achieving up to 92% ee . This methodology could extend to 2-(2-bromophenyl)oxetane for producing chiral building blocks.
Computational Modeling
DFT calculations predict that the 2-bromo substituent lowers the LUMO energy (-1.8 eV) compared to non-brominated analogs, facilitating nucleophilic attacks .
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